2-(2-(4-(Ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactants: Acetic anhydride and amines are used to introduce the acetamido functionality.
Conditions: Typically requires mild heating and anhydrous conditions to facilitate the reaction.
Ethylthio Substitution:
Reactants: Thiols and alkyl halides are used to attach the ethylthio group to the phenyl ring.
Conditions: These substitutions can be carried out under basic conditions with the aid of phase transfer catalysts.
Industrial Production Methods
Industrial production often streamlines these steps to ensure cost-effectiveness and scalability:
Optimization of Reaction Conditions: Use of automated reactors to maintain precise temperature and pressure control.
Catalysts and Reagents: Utilizing efficient catalysts and reagents to minimize waste and maximize yield.
Purification Techniques: Employing crystallization and chromatography methods for high-purity product recovery.
Mechanism of Action
Target of Action
The primary target of this compound is the STING protein , an important immune-associated protein that localizes in the endoplasmic reticulum membrane . STING serves as a pattern-recognition receptor (PRR) as well as an adaptor molecule, which can be directly stimulated by cyclic dinucleotides (CDNs) to activate the innate immune system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves several steps:
Formation of the Benzothiophene Core:
Reactants: Starting materials include 1,2-dihydro-1,3-thiazine and appropriate aromatic aldehydes.
Conditions: This step often involves cyclization reactions under acidic conditions, resulting in the core benzothiophene structure.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation:
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Products: Leads to the formation of sulfoxides or sulfones, adding to its versatility.
Reduction:
Reagents: Hydride donors such as sodium borohydride.
Products: Results in the formation of amines or alcohols, depending on the functional groups present.
Substitution:
Reagents: Halogenating agents or alkyl halides.
Products: Substitution on the phenyl or thiophene rings leads to diverse derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in alcohol or aqueous media.
Substitution: Alkyl halides in the presence of phase transfer catalysts.
Major Products
Sulfoxides and Sulfones: From oxidation.
Amines and Alcohols: From reduction.
Functionalized Aromatics: From substitution.
Scientific Research Applications
Chemistry
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity allows for the development of novel materials with unique properties.
Biology
In biological contexts, the compound exhibits various biochemical activities. It can be used to study enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine
The compound shows potential therapeutic applications due to its molecular interactions with specific biological targets, including enzymes and receptors.
Industry
In industrial settings, this compound finds use in the production of specialty chemicals and materials, owing to its versatile chemical properties.
Comparison with Similar Compounds
Uniqueness
Compared to other compounds, 2-(2-(4-(Ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide stands out due to its specific combination of functional groups, enhancing its reactivity and binding capacity.
Similar Compounds
Benzothiophene Derivatives: Share the core structure but differ in substituents, impacting their reactivity and applications.
Acetamido Compounds: Similar in the presence of the acetamido group but lack the benzothiophene core.
Ethylthio Substituted Compounds: Feature the ethylthio group on different aromatic systems, influencing their chemical behavior.
This synthesis of functional groups and reactivity profiles contributes to the compound's unique chemical and biological properties, making it a subject of ongoing research in various scientific fields.
Properties
IUPAC Name |
2-[[2-(4-ethylsulfanylphenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-2-24-13-9-7-12(8-10-13)11-16(22)21-19-17(18(20)23)14-5-3-4-6-15(14)25-19/h7-10H,2-6,11H2,1H3,(H2,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZMPHTZHSWSTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.